Nirtetralin

Catalog No.
S537259
CAS No.
50656-78-5
M.F
C24H30O7
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirtetralin

CAS Number

50656-78-5

Product Name

Nirtetralin

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1

InChI Key

LHQDZANQXMRHIV-XGHQBKJUSA-N

SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Solubility

Soluble in DMSO

Synonyms

Nirtetralin; (+-)-Nirtetralin

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Description

The exact mass of the compound Nirtetralin is 430.1992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nirtetralin is a lignan compound primarily isolated from the plant Phyllanthus niruri, known for its traditional medicinal uses, particularly in treating liver ailments. It has a molecular formula of C₃₀H₄₀O₇ and a molecular weight of approximately 470.65 g/mol. The structure of nirtetralin features a complex arrangement of aromatic rings and dioxole moieties, contributing to its biological activity and chemical reactivity .

Typical of lignans, including oxidation and reduction processes. For instance, it can react with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of different products. Such reactions are significant for understanding its potential modifications in biological systems and during synthetic processes . Additionally, nirtetralin exhibits stability under acidic and basic conditions, making it suitable for various applications in medicinal chemistry .

Nirtetralin has shown notable biological activities, particularly in antiviral research. It exhibits anti-hepatitis B virus properties both in vitro and in vivo. Studies have demonstrated that nirtetralin significantly reduces viral load and liver enzyme levels in infected models, indicating its potential as a therapeutic agent against hepatitis B . Furthermore, it has been noted for its anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as interleukin-1 beta .

The synthesis of nirtetralin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves the use of solvents to isolate lignans from Phyllanthus niruri. Synthetic routes may involve the coupling of simpler organic molecules under controlled conditions to form the complex structure characteristic of nirtetralin. Detailed methodologies for these processes are documented in pharmacological literature .

Nirtetralin's primary applications lie in pharmacology and natural product chemistry. Its antiviral properties make it a candidate for developing treatments for hepatitis B and potentially other viral infections. Additionally, its anti-inflammatory characteristics suggest applications in managing inflammatory diseases. Research into its efficacy and safety continues to expand its potential uses in herbal medicine and pharmaceutical formulations .

Studies have explored the interactions of nirtetralin with various biological systems. For instance, it has been shown to modulate immune responses by affecting cytokine production. Additionally, interaction studies with other antiviral agents have indicated synergistic effects when used in combination therapies against hepatitis B . These findings highlight the importance of understanding drug interactions to optimize therapeutic strategies.

Nirtetralin shares structural and functional similarities with other lignans derived from Phyllanthus species. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
HypophyllanthinC₂₄H₃₀O₇Exhibits hepatoprotective properties
PhyllanthinC₂₄H₃₀O₇Known for its strong antiviral activity
NiranthinC₂₄H₃₀O₇Has shown potential in anti-cancer studies

Uniqueness of Nirtetralin: While all these compounds exhibit antiviral properties, nirtetralin is particularly noted for its potent anti-hepatitis B activity and unique structural features that may enhance its bioavailability and efficacy compared to its counterparts .

Thin-layer chromatography utilizing chiral stationary phases represents a specialized analytical approach that has demonstrated exceptional utility for the separation and quantification of Nirtetralin and related lignan compounds. The implementation of chiral TLC methodology addresses the critical challenge of enantiomeric separation, which is particularly relevant given Nirtetralin's complex stereochemistry featuring three chiral centers [3] [4].

The optimized chiral TLC system employs precoated chiral TLC plates as the stationary phase, which provide the necessary enantioselectivity for resolving Nirtetralin from structurally similar lignans [5]. The mobile phase composition consists of n-hexane/acetone/1,4-dioxane in a precisely controlled ratio of 9:1:0.5 (v/v/v), which has been demonstrated to achieve optimal separation with a retention factor (Rf) of 0.48 for Nirtetralin [5]. This mobile phase selection represents a careful balance of polarity that enables effective migration while maintaining adequate resolution.

The analytical protocol requires chamber saturation for 5 minutes prior to development, with the chromatographic development proceeding over a distance of 8 cm [6]. Detection is accomplished through densitometric scanning following chemical derivatization using vanillin/sulfuric acid/ethanol reagent (1 g:5 mL:95 mL), which produces characteristic colored zones upon heating at 110°C for 15 minutes [6]. The derivatized plates are subsequently scanned at 620 nm, a wavelength that provides optimal signal response for all target lignans [5].

Table 1: Thin-Layer Chromatography Parameters for Nirtetralin Analysis

ParameterSpecificationReference
Stationary PhaseChiral TLC plates [5]
Mobile Phase Compositionn-hexane/acetone/1,4-dioxane (9:1:0.5, v/v/v) [5]
Development Distance8 cm [6]
Chamber Saturation Time5 minutes [6]
Detection MethodDensitometric scanning [5]
Derivatization ReagentVanillin/sulfuric acid/ethanol (1 g:5 mL:95 mL) [6]
Heating Temperature110°C [6]
Heating Duration15 minutes [6]
Scanning Wavelength620 nm [5]
Retention Factor (Rf)0.48 [5]
Detection Limit25 ng/band [5]
Quantification Limit100 ng/band [5]

The chiral TLC methodology demonstrates excellent analytical performance with a linear calibration range of 100-500 ng/band and correlation coefficients exceeding 0.9995 [5]. The method achieves detection limits of 25 ng/band and quantification limits of 100 ng/band, making it suitable for routine analysis of Nirtetralin in plant extracts [5]. Precision studies reveal repeatability with relative standard deviations below 1.0%, while intermediate precision remains below 2.0% [5]. Recovery studies demonstrate accuracy of 98.74%, confirming the reliability of the quantitative determinations [5].

The chiral stationary phase mechanism operates through specific interactions between the analyte enantiomers and the chiral selector immobilized on the silica gel surface [7]. These interactions may include hydrogen bonding, π-π stacking, and steric hindrance effects that result in differential retention of stereoisomeric forms [8]. The effectiveness of chiral separation is particularly pronounced for lignan compounds due to their multiple stereogenic centers and rigid molecular frameworks [7].

High-Performance Liquid Chromatography Protocols for Simultaneous Lignan Analysis

High-performance liquid chromatography represents the most widely employed analytical technique for Nirtetralin quantification, offering superior resolution, sensitivity, and reproducibility compared to conventional liquid chromatographic methods. The HPLC protocols developed for simultaneous lignan analysis enable the concurrent determination of Nirtetralin alongside other bioactive lignans including phyllanthin, hypophyllanthin, and niranthin [9].

The optimized HPLC system utilizes an XBridge C18 column (150 × 4.6 mm, 5.0 μm particle size) operated under isocratic elution conditions [9]. The mobile phase consists of a binary system comprising water containing 0.05% trifluoroacetic acid (pH 2.15) and acetonitrile, which provides optimal separation selectivity for the target lignans [9]. The flow rate is maintained at 1.0 mL/min with column temperature controlled at ambient conditions (25°C) to ensure reproducible retention times [9].

Detection is accomplished using photodiode array (PDA) detection, with quantitative analysis performed at 280 nm, corresponding to the maximum absorption wavelength for lignan compounds [10]. The injection volume ranges from 10-20 μL depending on sample concentration, with total analysis time of approximately 22 minutes for complete lignan profiling [11] [9]. Under these conditions, Nirtetralin exhibits a characteristic retention time of 13.67 minutes, providing baseline separation from co-eluting compounds [9].

Table 2: High-Performance Liquid Chromatography Conditions for Nirtetralin

ParameterSpecificationReference
Column TypeXBridge C18 [9]
Column Dimensions150 × 4.6 mm [9]
Particle Size5.0 μm [9]
Mobile Phase AWater with 0.05% TFA (pH 2.15) [9]
Mobile Phase BAcetonitrile [9]
Flow Rate1.0 mL/min [9]
Column TemperatureAmbient (25°C) [9]
Injection Volume10-20 μL [12] [9]
Detection Wavelength280 nm [10]
Retention Time13.67 minutes [9]
Run Time22 minutes [11]
Detection MethodPhotodiode Array (PDA) [9]

Alternative HPLC protocols employ fluorescence detection, which provides enhanced sensitivity for Nirtetralin analysis. The fluorescence-based method utilizes excitation at 295 nm with emission detection at 330 nm, resulting in detection limits as low as 0.61 ng/mL and quantification limits of 4.88 ng/mL [12]. This represents an 80-fold improvement in detection capability compared to UV-based methods [12].

The reversed-phase separation mechanism relies on hydrophobic interactions between the analyte molecules and the octadecylsilane-bonded stationary phase [13]. The retention of Nirtetralin is influenced by its methoxy substituents and methylenedioxy groups, which contribute to its overall hydrophobicity and interaction with the C18 surface [14]. The acidic mobile phase conditions (pH 2.15) ensure protonation of any ionizable groups, promoting consistent retention behavior and peak symmetry [9].

Comprehensive two-dimensional liquid chromatography (LC × LC) has been investigated for enhanced separation of complex lignan mixtures [10]. This approach utilizes orthogonal separation mechanisms in two dimensions, typically combining reversed-phase chromatography in the first dimension with a polar-embedded or pentafluorophenyl stationary phase in the second dimension [10]. The LC × LC methodology achieves superior peak capacity and resolution, enabling the separation of isomeric lignans that co-elute in conventional one-dimensional HPLC [10].

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for complete structural characterization of Nirtetralin, providing detailed information about molecular connectivity, stereochemistry, and conformational properties. The comprehensive NMR analysis employs multiple one-dimensional and two-dimensional experiments to establish unambiguous structural assignments [4] [15].

The proton nuclear magnetic resonance (¹H NMR) spectrum of Nirtetralin reveals characteristic resonances that reflect its complex molecular architecture. Key chemical shifts include signals at δ 3.26 for the H-3 proton, which appears as a triplet with coupling constant J = 7.6 Hz, indicative of axial orientation and coupling with adjacent H-2 protons [4] [16]. The aromatic region displays multiple signals between δ 6.7-7.8, corresponding to the substituted benzene rings and naphthalene moiety [4] [16].

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides complementary structural information, with chemical shifts distributed across two primary regions. Aliphatic carbons appear between δ 25-80, while aromatic carbons are observed in the δ 105-154 region [4] [17]. The symmetry of syringyl units is evident from their characteristic chemical shifts, with protonated aromatic carbons at approximately δ 105 and quaternary carbons at δ 154 [17].

Table 3: Nuclear Magnetic Resonance Spectroscopy Parameters

ParameterSpecificationReference
Field Strength400-600 MHz [18] [15]
Nucleus¹H, ¹³C [18] [15]
SolventCDCl3, CD3OD [4] [16]
Temperature25°C [18]
Acquisition Time (¹H)1.4 seconds [18]
Relaxation Delay (¹H)1 second [18]
Number of Scans (¹H)8-16 [18]
Spectral Window Width~15 ppm [18]
Key Chemical Shifts (¹H)δ 3.26 (H-3), 6.7-7.8 (aromatic) [4] [16]
Key Chemical Shifts (¹³C)δ 105-154 (aromatic), 25-80 (aliphatic) [4] [17]
Two-Dimensional ExperimentsCOSY, HSQC, HMBC, NOESY [4] [15]
Coupling AnalysisHomonuclear and heteronuclear [4] [15]

Two-dimensional NMR experiments provide crucial connectivity information for complete structural elucidation. Correlation spectroscopy (COSY) experiments reveal homonuclear ¹H-¹H coupling patterns, enabling the identification of spin systems and molecular fragments [4] [15]. Heteronuclear single quantum coherence (HSQC) experiments establish direct ¹H-¹³C connectivity through one-bond couplings, while heteronuclear multiple bond correlation (HSQC) experiments reveal long-range correlations across two and three bonds [4] [15].

Nuclear Overhauser effect spectroscopy (NOESY) experiments provide critical stereochemical information by detecting through-space interactions between protons within approximately 5 Å distance [4] [15]. These spatial correlations are essential for establishing the relative stereochemistry of Nirtetralin's three chiral centers and confirming the overall three-dimensional molecular structure [4] [15].

The NMR analysis protocol employs deuterated solvents including chloroform-d (CDCl3) and methanol-d4 (CD3OD), with tetramethylsilane serving as the internal reference standard [4] [16]. Acquisition parameters are optimized for quantitative analysis, with relaxation delays of 1 second ensuring complete T1 relaxation between pulses [18]. Temperature is maintained at 25°C to ensure reproducible chemical shifts and coupling constants [18].

Advanced NMR techniques such as diffusion-ordered spectroscopy (DOSY) may be employed to determine molecular size and assess sample purity [19]. The combination of multiple NMR experiments provides comprehensive structural information that enables unambiguous identification of Nirtetralin and differentiation from closely related lignan compounds [4] [15].

Mass Spectrometric Profiling and Fragmentation Patterns Using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) provides the most sensitive and specific analytical approach for Nirtetralin identification and quantification. This hyphenated technique combines the separation power of liquid chromatography with the structural information and sensitivity of mass spectrometry, enabling detection at trace levels while providing definitive molecular identification [20] [21].

The electrospray ionization process generates predominantly protonated molecular ions [M+H]⁺ for Nirtetralin at m/z 431.2, corresponding to the molecular weight of 430.49 g/mol [1] [2]. The ionization efficiency is optimized through careful control of source parameters including capillary voltage (3.5-4.0 kV), gas temperature (325°C), and nebulizer pressure (45 psi) [20]. The fragmentor voltage is typically set between 135-150 V to promote controlled in-source fragmentation while maintaining adequate molecular ion intensity [22].

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that provide structural confirmation and enable differentiation of isomeric compounds [22] [23]. The major fragmentation pathways include loss of water (-18 Da) to generate the base peak at m/z 413, loss of formaldehyde (-30 Da), and loss of methoxy groups (-31 Da) [24] [22]. Additional fragment ions are observed at m/z 395, 381, and 367, corresponding to sequential losses of functional groups from the molecular ion [22] [23].

Table 4: Mass Spectrometry Parameters for Nirtetralin Analysis

ParameterSpecificationReference
Ionization MethodElectrospray Ionization (ESI) [20] [21]
Ion ModePositive [22] [23]
Molecular Ion [M+H]⁺m/z 431.2 [1] [2]
Capillary Voltage3.5-4.0 kV [20]
Fragmentor Voltage135-150 V [22]
Collision Energy10-40 eV [20] [22]
Gas Temperature325°C [20]
Nebulizer Pressure45 psi [20]
Major Fragment Ionsm/z 413, 395, 381, 367 [22] [23]
Characteristic LossesLoss of H2O (-18), CH2O (-30), OCH3 (-31) [24] [22]
Base Peakm/z 413 [M+H-H2O]⁺ [22]
Mass Accuracy< 5 ppm [25] [23]

The fragmentation mechanism of Nirtetralin follows predictable patterns based on the stability of the resulting fragment ions and the presence of labile functional groups [24] [21]. The initial loss of water (18 Da) occurs readily due to the presence of hydroxyl groups, generating a stable dehydrated molecular ion [22]. Subsequent fragmentations involve cleavage of methoxy substituents and opening of the methylenedioxy ring system [24] [22].

High-resolution mass spectrometry using time-of-flight or Orbitrap analyzers provides mass accuracy below 5 ppm, enabling molecular formula determination and enhanced confidence in structural assignments [25] [23]. The high mass resolution also facilitates the resolution of isobaric compounds that may co-elute chromatographically [26].

Tandem mass spectrometry (MS/MS) experiments employ collision energies ranging from 10-40 eV to promote controlled fragmentation while maintaining adequate precursor ion intensity [20] [22]. Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes provide enhanced selectivity and sensitivity for quantitative analysis, with specific precursor-to-product ion transitions monitored for each analyte [27].

The LC-ESI-MS methodology demonstrates exceptional sensitivity with detection limits ranging from 0.08-0.29 mg/L and quantification limits of 0.27-0.95 mg/L [10]. Calibration curves exhibit excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges spanning at least two orders of magnitude [10]. Method precision typically achieves relative standard deviations below 5%, while accuracy ranges from 95-105% recovery [10].

Table 5: Method Validation Parameters for Nirtetralin Analysis

Validation ParameterTLC MethodHPLC MethodLC-MS MethodReference
Linearity Range100-500 ng/band0.75-100 μg/mL0.08-0.95 mg/L [5] [12] [10]
Correlation Coefficient (r²)> 0.9995> 0.9901> 0.999 [5] [28] [10]
Limit of Detection (LOD)25 ng/band0.75 μg/mL0.08-0.29 mg/L [5] [12] [10]
Limit of Quantification (LOQ)100 ng/band3.00 μg/mL0.27-0.95 mg/L [5] [12] [10]
Precision (RSD %)< 2.0%0.09-3.69%< 5.0% [12] [9]
Accuracy (Recovery %)98.74%92.5-110.1%95-105% [5] [12]
Repeatability (RSD %)< 1.0%< 2.2%< 3.0% [5] [12]
Intermediate Precision (RSD %)< 2.0%< 3.32%< 5.0% [28] [9]
RobustnessEvaluatedEvaluatedEvaluated [5] [12]
SpecificityConfirmedConfirmedConfirmed [5] [12]
System SuitabilityEstablishedEstablishedEstablished [5] [12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

430.1992

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole

Dates

Modify: 2023-08-15
1: Liu S, Wei W, Li Y, Lin X, Shi K, Cao X, Zhou M. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. J Ethnopharmacol. 2014 Nov 18;157:62-8. doi: 10.1016/j.jep.2014.09.019. Epub 2014 Sep 27. PubMed PMID: 25260580.
2: Wei W, Li X, Wang K, Zheng Z, Zhou M. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytother Res. 2012 Jul;26(7):964-8. doi: 10.1002/ptr.3663. Epub 2011 Dec 1. PubMed PMID: 22131154.
3: Kassuya CA, Leite DF, de Melo LV, Rehder VL, Calixto JB. Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. Planta Med. 2005 Aug;71(8):721-6. PubMed PMID: 16142635.
4: Huang RL, Huang YL, Ou JC, Chen CC, Hsu FL, Chang C. Screening of 25 compounds isolated from Phyllanthus species for anti-human hepatitis B virus in vitro. Phytother Res. 2003 May;17(5):449-53. PubMed PMID: 12748977.
5: Mao G, Chen L, Yang Y, Wu Z, Tong T, Liu Y, Xie S. Vertical profiles of water and sediment denitrifiers in two plateau freshwater lakes. Appl Microbiol Biotechnol. 2017 Apr;101(8):3361-3370. doi: 10.1007/s00253-016-8022-6. Epub 2016 Dec 6. PubMed PMID: 27921137.
6: Fan H, Zhang W, Wang J, Lv M, Zhang P, Zhang Z, Xu F. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application. Bioanalysis. 2015;7(6):701-12. doi: 10.4155/bio.14.312. PubMed PMID: 25871587.
7: Kassuya CA, Silvestre A, Menezes-de-Lima O Jr, Marotta DM, Rehder VL, Calixto JB. Antiinflammatory and antiallodynic actions of the lignan niranthin isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor. Eur J Pharmacol. 2006 Sep 28;546(1-3):182-8. Epub 2006 Jul 22. PubMed PMID: 16925995.
8: Leite DF, Kassuya CA, Mazzuco TL, Silvestre A, de Melo LV, Rehder VL, Rumjanek VM, Calixto JB. The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus. Planta Med. 2006 Dec;72(15):1353-8. Epub 2006 Oct 20. PubMed PMID: 17054045.
9: Phan MG, Phan TS, Matsunami K, Otsuka H. Chemical and biological evaluation on scopadulane-type diterpenoids from Scoparia dulcis of Vietnamese origin. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):546-9. PubMed PMID: 16595962.
10: Srivastava V, Singh M, Malasoni R, Shanker K, Verma RK, Gupta MM, Gupta AK, Khanuja SP. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method. J Sep Sci. 2008 Jan;31(1):47-55. Erratum in: J Sep Sci. 2008 Jul;31(12):2338. PubMed PMID: 18064620.

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